molecular formula C6H11NO4 B13524403 Iminodiacetic acid ethylester

Iminodiacetic acid ethylester

Cat. No.: B13524403
M. Wt: 161.16 g/mol
InChI Key: VVKZCUGDWOHEBO-UHFFFAOYSA-N
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Description

Iminodiacetic acid ethylester is an organic compound that belongs to the class of iminodiacetic acids. It is characterized by the presence of an ethyl ester group attached to the iminodiacetic acid structure. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

HN(CH2COOH)2+C2H5OHHN(CH2COOC2H5)2+H2O\text{HN(CH}_2\text{COOH)}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{HN(CH}_2\text{COOC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} HN(CH2​COOH)2​+C2​H5​OH→HN(CH2​COOC2​H5​)2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Iminodiacetic acid.

    Reduction: Iminodiacetic acid ethyl alcohol.

    Substitution: Various substituted iminodiacetic acid derivatives.

Scientific Research Applications

Iminodiacetic acid ethylester, also known as Iminodiacetic Acid Diethyl Ester (IDDAE), is a chemical compound with a wide range of applications, particularly in the pharmaceutical industry as a drug intermediate . Its unique chemical structure and reactivity make it a versatile building block for synthesizing various pharmaceutical compounds .

Chemical Properties and Structure of IDDAE

IDDAE features two ethyl ester groups attached to an iminodiacetic acid backbone . Its chemical formula is C10H17NO4, with a molecular weight of approximately 201.25 g/mol . The presence of the imine functional group (C=N) enhances its reactivity, which allows the formation of new chemical bonds under mild conditions, streamlining the drug formulation process . IDDAE exhibits a reactivity profile that includes nucleophilic attack and cyclization reactions, which is paramount in synthetic organic chemistry for creating drug intermediates .

Applications in Drug Discovery

IDDAE serves as a precursor for a wide range of pharmacologically active compounds, which has propelled research efforts and led to the discovery of novel drugs . As scientists continue to explore IDDAE's potential, its applications in drug design are expected to expand . Its use in the synthesis of drug intermediates enhances reaction efficiency, leading to higher yields and purities in the final product, which is critical in pharmaceutical production .

Cost-Effectiveness

The efficiency of IDDAE in chemical transformations can reduce production costs . Pharmaceutical companies that integrate IDDAE into their synthesis processes may experience lower operational costs, resulting in more competitive pricing for their products .

Environmentally Friendly Processes

IDDAE promotes greener chemistry by facilitating reactions that require less harsh solvents and conditions . This improves safety for lab personnel and reduces environmental impact, aligning with the industry's shift toward sustainable practices .

Improved Drug Stability

The use of IDDAE in drug formulation can lead to improved stability of the resulting compounds, which is particularly important for medications that need to maintain their efficacy over extended periods .

Conventional Synthesis

Traditional synthesis methods involve the direct condensation of diethyl oxalate and ammonia . This method is straightforward but can be limited by the reaction conditions and yields .

Green Synthesis Approaches

Recent advancements in green chemistry have led to more sustainable synthesis methods for IDDAE . These approaches utilize renewable resources and environmentally benign solvents, minimizing waste and enhancing overall efficiency .

Oncology

IDDAE has been utilized to develop novel anticancer agents that demonstrate enhanced efficacy and reduced side effects . The incorporation of IDDAE into the synthesis of these compounds has streamlined the process, facilitating faster drug discovery .

Antibiotics

In the development of new antibiotics, IDDAE has been instrumental in synthesizing compounds that target resistant bacterial strains . The efficiency of IDDAE in forming complex structures has led to the discovery of promising leads that are currently undergoing clinical trials .

Iminodiacetic Acid (IDA) Derivatives

Mechanism of Action

The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.

Comparison with Similar Compounds

    Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxymethyl group.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure and higher chelating capacity.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with even more donor atoms, providing stronger metal ion binding.

Uniqueness: Iminodiacetic acid ethylester is unique due to its specific structure, which allows for selective chelation of certain metal ions. Its ethyl ester group also provides distinct reactivity compared to other chelating agents, making it valuable in specific applications where other chelating agents may not be suitable.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9)

InChI Key

VVKZCUGDWOHEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC(=O)O

Origin of Product

United States

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